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Compound of Interest

Compound Name: 2-Chlorochalcone

Cat. No.: B6326109

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure, are a class of compounds that
have garnered significant interest in medicinal chemistry due to their diverse pharmacological
activities. 2-Chlorochalcone, a halogenated derivative, is a subject of ongoing research for its
potential therapeutic applications. Early assessment of the Absorption, Distribution,
Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in
the drug discovery pipeline, significantly reducing the likelihood of late-stage failures. In silico
ADMET prediction offers a rapid and cost-effective approach to evaluate these properties,
providing valuable insights to guide further experimental studies.

This technical guide provides a comprehensive overview of the in silico ADMET profile of 2-
Chlorochalcone, utilizing a panel of widely recognized predictive models: SwissADME,
pkCSM, ADMETlIab 3.0, and ProTox-Il. The objective is to present a detailed, data-driven
analysis to inform researchers and drug development professionals on the potential
pharmacokinetic and toxicological characteristics of this compound.

Predicted ADMET Properties of 2-Chlorochalcone

The following tables summarize the predicted ADMET properties of 2-Chlorochalcone,
obtained from various in silico platforms. These platforms employ a range of computational
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models, including quantitative structure-activity relationship (QSAR), machine learning, and
knowledge-based approaches, to estimate the biological behavior of small molecules.

Physicochemical Properties and Drug-Likeness

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic
behavior. Drug-likeness models, such as Lipinski's Rule of Five, provide a preliminary
assessment of a compound's potential to be an orally active drug.

Parameter Predicted Value Tool
Molecular Formula C15H11CIO -
Molecular Weight 242.70 g/mol -

) O=C(/C=C/clccccclCl)clcccc
Canonical SMILES -

cl
LogP (Octanol/Water Partition _
o 4.15 SwissADME
Coefficient)
3.69 pkCSM
4.02 ADMETIlab 3.0
Topological Polar Surface Area ]
17.07 Az SwissADME
(TPSA)
Number of Hydrogen Bond )
1 SwissADME
Acceptors
Number of Hydrogen Bond .
0 SwissADME
Donors
Number of Rotatable Bonds 3 SwissADME
Lipinski's Rule of Five ]
S 0 SwissADME
Violations
Absorption
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Intestinal absorption is a key factor for the oral bioavailability of a drug. In silico models predict
a compound's ability to permeate the intestinal epithelium.

Parameter Predicted Value Tool

Gastrointestinal (Gl)

Absorption High SwissADME
Human Intestinal Absorption 92.55% pkCSM
95.91% ADMETIab 3.0
Caco-2 Permeability (logPa
in 10-6 cm/s) v foamere 0-99 PKCSM
0.91 ADMETIab 3.0
P-glycoprotein Substrate No SwissADME
No pkCSM
No ADMETIab 3.0

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target
effects. Key parameters include volume of distribution and the ability to cross the blood-brain
barrier.
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Parameter Predicted Value Tool
Volume of Distribution (VDss)
0.231 L/kg pkCSM
(log L/kg)
0.29 L/kg ADMETIab 3.0
Blood-Brain Barrier (BBB) ]
N Yes SwissADME
Permeability
LogBB: -0.151 pkCSM
BBB+ ADMETIab 3.0
CNS Permeability LogPS: -1.789 pkCSM
CNS+ ADMETIab 3.0
Fraction Unbound in Plasma 0.12 pkCSM
0.15 ADMETIab 3.0
Metabolism

Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a critical

determinant of a drug's half-life and potential for drug-drug interactions.
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Parameter Predicted Value Tool
CYP1A2 Inhibitor No SwissADME
No pkCSM
No ADMETIab 3.0
CYP2C19 Inhibitor Yes SwissADME
No pkCSM
Yes ADMETIab 3.0
CYP2C9 Inhibitor Yes SwissADME
No pkCSM
Yes ADMETIab 3.0
CYP2D6 Inhibitor No SwissADME
No pkCSM
No ADMETIlab 3.0
CYP3A4 Inhibitor Yes SwissADME
No pkCSM
Yes ADMETIlab 3.0

Excretion

The rate and route of excretion determine the duration of a drug's action. Total clearance is a
key parameter in this regard.

Parameter Predicted Value Tool
Total Clearance (log ml/min/kg)  0.453 ml/min/kg pkCSM
0.51 ml/min/kg ADMETIab 3.0

Renal OCT2 Substrate No pkCSM
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Toxicity

Toxicity prediction is crucial for identifying potential safety liabilities early in development. In
silico models can predict a range of toxicity endpoints, from acute toxicity to organ-specific
effects and mutagenicity.

Parameter Predicted Value Tool
hERG I Inhibitor No pkCSM
hERG Il Inhibitor Yes pkCSM
AMES Toxicity No pkCSM
Non-mutagenic ADMETIab 3.0

Inactive ProTox-1l

Hepatotoxicity Yes pkCSM
Active ProTox-1l

Skin Sensitization No pkCSM
Minnow Toxicity (log mM) -0.675 pkCSM
LD50 (rat, acute oral) 2.45 mol/kg pkCSM
2500 mg/kg ProTox-II

Toxicity Class (oral) 4 ProTox-II
Carcinogenicity Inactive ProTox-II
Cytotoxicity Active ProTox-II
Immunotoxicity Active ProTox-II

Experimental Protocols for In Silico ADMET
Prediction

The following sections detail the methodologies for obtaining the ADMET predictions for 2-
Chlorochalcone using the specified online platforms.
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SwissADME

SwissADME is a free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal
chemistry friendliness of small molecules.[1]

Protocol:

Navigate to the SwissADME website (21]

e In the "Enter a list of SMILES" text box, paste the canonical SMILES string for 2-
Chlorochalcone: O=C(/C=C/clccccclCl)clcccccl.

e Click the "Run" button to initiate the prediction.

e The results are displayed on a new page, organized into sections for physicochemical
properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal
chemistry.

e Record the predicted values for each parameter.

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET
properties.[3]

Protocol:

Access the pkCSM web server (43]

In the "Enter SMILES" text area, input the SMILES string for 2-Chlorochalcone.

Select the desired prediction modules (e.g., ADMET).

Click the "Predict" button.

The results are presented in a tabular format, categorized by ADME and Toxicity properties.

Document the predicted values for each endpoint.
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ADMETIab 3.0

ADMETIab 3.0 is a comprehensive online platform for the systematic evaluation of ADMET
properties.[5]

Protocol:

Visit the ADMETIlab 3.0 website (65]

» Click on the "ADMET Evaluation" module.

o Enter the SMILES string for 2-Chlorochalcone in the input box.
o Click the "Predict" button to start the computation.

e The platform provides a detailed report with predicted values for a wide array of
physicochemical, ADME, and toxicity parameters.

o Carefully record the quantitative and qualitative predictions.

ProTox-Il

ProTox-1l is a web server for the prediction of various toxicity endpoints for small molecules.[7]

Protocol:

Go to the ProTox-Il web server (87]

Input the SMILES string of 2-Chlorochalcone into the designated field.

Click the "Start ProTox-II" button.

The server will return predictions for oral toxicity (LD50 and toxicity class), organ toxicity
(hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.

Record the predicted toxicity values and classifications.
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Visualization of Predicted Pathways and
Relationships

The following diagrams, generated using the DOT language, visualize key aspects of the in
silico ADMET prediction process and potential toxicity-related pathways for 2-Chlorochalcone.

In Silico Prediction Tools Predicted ADMET Profile

<
> ProTox-Il —:m

2-Chlorochalcone
SMILES String v

Distribution

SwissADME

Click to download full resolution via product page

Caption: In silico ADMET prediction workflow for 2-Chlorochalcone.
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Caption: Predicted toxicity pathways for 2-Chlorochalcone.

Discussion

The in silico analysis of 2-Chlorochalcone provides a valuable preliminary assessment of its
ADMET properties. The compound is predicted to have good oral absorption and favorable
physicochemical characteristics, with no violations of Lipinski's Rule of Five. Its ability to cross
the blood-brain barrier suggests potential for central nervous system activity.

The metabolism predictions indicate that 2-Chlorochalcone may be an inhibitor of several key
cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP3A4. This raises the
possibility of drug-drug interactions if co-administered with other drugs metabolized by these
enzymes.
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The toxicity predictions highlight several areas of potential concern. The prediction of hERG Il
inhibition by pkCSM suggests a potential risk for cardiotoxicity. Furthermore, both pkCSM and
ProTox-Il predict hepatotoxicity, indicating a potential for liver injury. The predictions of
cytotoxicity and immunotoxicity from ProTox-1l warrant further investigation through in vitro
assays. Importantly, the compound is predicted to be non-mutagenic by multiple platforms.

Conclusion

This in-depth technical guide provides a comprehensive in silico ADMET profile of 2-
Chlorochalcone. The predictions suggest that while the compound possesses favorable
absorption and drug-like properties, there are potential liabilities related to metabolism and
toxicity that require careful consideration and further experimental validation. The presented
data and methodologies offer a solid foundation for researchers and drug development
professionals to make informed decisions regarding the future investigation of 2-
Chlorochalcone as a potential therapeutic agent. It is imperative to underscore that these in
silico predictions are not a substitute for experimental testing but rather a valuable tool to guide
and prioritize such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorochalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://admetlab3.scbdd.com/).%5B%5B3%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpVEYkA25UZPk3OMGD2-t4HLFov3zW8lnDJdUZsJ0YSi-mVBmWoYV67ujTIYcgqLb1srE9Z_RgyR7giEah7IrYEoA7RCSSmnTsb-XWgBD6XOhhGENTlm7ejOL7qY3zG2Mfx3w=)%5D
https://www.mdc-berlin.de/research/publications/protox-ii-webserver-prediction-toxicity-chemicals
https://tox.charite.de/protox3/?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSDNttRgryZQvvb7hNEESAGpGcTKxlF3-fYwts7IFli_VhkUF0Itt9HSYbetwfoClrHH9Qvr-joVux2JbRczAtp7oJIqGVgN-ERFqGJxelIOVEKa44XsL6gY5DzmtUNi8xX2tPbMISZ8EnWf5wvagb2td3LkXUL920yC3Rnh0Sslg_bXIRyxFgjMTMdp39Ok5enD_uvqct-uB1VQ==)%5D
https://www.benchchem.com/product/b6326109#in-silico-admet-prediction-for-2-chlorochalcone
https://www.benchchem.com/product/b6326109#in-silico-admet-prediction-for-2-chlorochalcone
https://www.benchchem.com/product/b6326109#in-silico-admet-prediction-for-2-chlorochalcone
https://www.benchchem.com/product/b6326109#in-silico-admet-prediction-for-2-chlorochalcone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6326109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6326109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

